molecular formula C20H24N2O3 B278222 N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide

Cat. No. B278222
M. Wt: 340.4 g/mol
InChI Key: UWTRWMNNALCFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide, also known as IB-MECA, is a synthetic adenosine A3 receptor agonist. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide exerts its effects by binding to the adenosine A3 receptor, a G protein-coupled receptor that is expressed in various tissues, including immune cells, endothelial cells, and cancer cells. Activation of the adenosine A3 receptor by N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide leads to downstream signaling pathways that modulate inflammation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and stimulate the production of anti-inflammatory cytokines, such as IL-10. N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide can also induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying adenosine A3 receptor signaling pathways. N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide is also relatively stable and can be easily synthesized in large quantities.
However, there are also limitations to using N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide also has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide. One area of interest is the potential use of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide in combination with other drugs for the treatment of cancer and autoimmune diseases. Another area of interest is the development of more potent and selective adenosine A3 receptor agonists that can be used in clinical settings.
Conclusion
In conclusion, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide is a synthetic adenosine A3 receptor agonist that has been extensively studied for its potential therapeutic applications in various diseases. It has anti-inflammatory, anti-cancer, and immunomodulatory effects, and has been studied in clinical trials for its potential use in the treatment of rheumatoid arthritis, psoriasis, and Crohn's disease. N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide has several advantages for lab experiments, but also has limitations that need to be considered. There are several future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide, including the potential use of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide in combination with other drugs and the development of more potent and selective adenosine A3 receptor agonists.

Synthesis Methods

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide can be synthesized by the condensation of 3,4-dimethylbenzoyl chloride with 4-amino-3-methoxybenzoic acid, followed by acylation with isobutyryl chloride. The resulting compound can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide has been studied in clinical trials for its potential use in the treatment of rheumatoid arthritis, psoriasis, and Crohn's disease.

properties

Product Name

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C20H24N2O3/c1-12(2)19(23)22-17-9-8-16(11-18(17)25-5)21-20(24)15-7-6-13(3)14(4)10-15/h6-12H,1-5H3,(H,21,24)(H,22,23)

InChI Key

UWTRWMNNALCFMR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)C

Origin of Product

United States

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